
3-(3-Bromopropyl)piperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)piperidine hydrobromide: is a chemical compound with the molecular formula C8H17Br2N . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromopropyl group attached to the nitrogen atom of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)piperidine hydrobromide typically involves the reaction of 1-piperidinepropanol with hydrogen bromide . The process can be summarized as follows :
Starting Material: 1-piperidinepropanol
Reagent: 48% hydrogen bromide (HBr) in water
Reaction Conditions: The reaction is carried out at 0°C initially, followed by heating under reflux for approximately 4 hours.
Isolation: The product is isolated by distillation and precipitation with acetone, resulting in the formation of this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)piperidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and cesium carbonate in solvents like N,N-dimethylformamide (DMF) at room temperature or elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives of piperidine with various functional groups replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Bromopropyl)piperidine hydrobromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)piperidine hydrobromide involves its interaction with molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)pyridine hydrobromide: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Bromopyridine: An aryl bromide with a pyridine ring.
Uniqueness
3-(3-Bromopropyl)piperidine hydrobromide is unique due to its piperidine ring, which imparts specific chemical and biological properties. The presence of the bromopropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H17Br2N |
|---|---|
Molecular Weight |
287.04 g/mol |
IUPAC Name |
3-(3-bromopropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2;1H |
InChI Key |
CYUYNQGAIZZOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13011589.png)

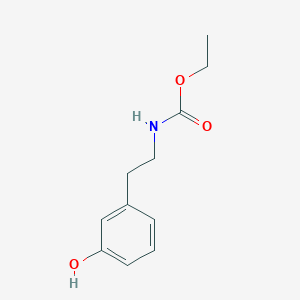

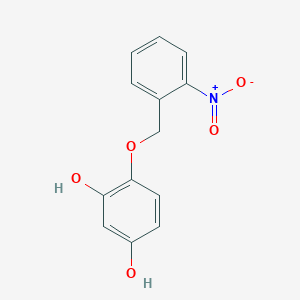
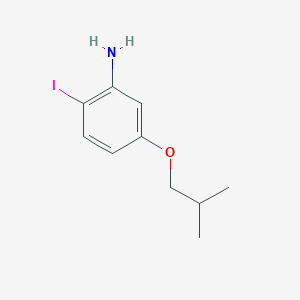

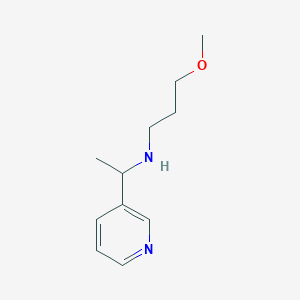

![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
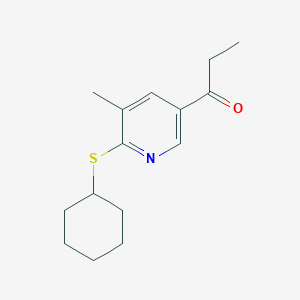

![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
